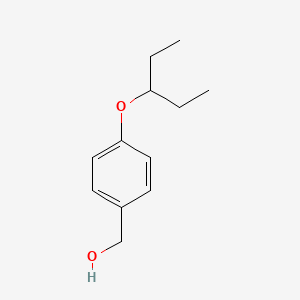
(4-(1-Ethylpropoxy)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(1-Ethylpropoxy)phenyl)methanol, commonly known as 4-EPPM, is a synthetic compound that has been studied for its potential applications in scientific research. It is a small molecule that is derived from phenol, and is a member of the phenylmethanol family. 4-EPPM has been studied for its biochemical and physiological effects, and has been found to have a variety of uses in laboratory experiments.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for (4-(1-Ethylpropoxy)phenyl)methanol involves the reaction of 4-(1-Ethylpropoxy)benzaldehyde with a reducing agent to form the corresponding alcohol.
Starting Materials
4-(1-Ethylpropoxy)benzaldehyde, Reducing agent (e.g. sodium borohydride, lithium aluminum hydride)
Reaction
Dissolve 4-(1-Ethylpropoxy)benzaldehyde in a suitable solvent (e.g. ethanol, methanol), Add the reducing agent slowly to the reaction mixture while stirring at a low temperature (e.g. 0-5°C), Allow the reaction to proceed for a suitable amount of time (e.g. 1-2 hours), Quench the reaction by adding water or a suitable acid (e.g. hydrochloric acid), Extract the product with a suitable organic solvent (e.g. diethyl ether), Dry the organic layer over anhydrous sodium sulfate, Concentrate the solution under reduced pressure to obtain the desired product, (4-(1-Ethylpropoxy)phenyl)methanol
Aplicaciones Científicas De Investigación
4-EPPM has been studied for its potential applications in scientific research. It has been used as a model compound to study the effects of environmental pollutants on human health. It has also been used to study the effects of oxidative stress on cells in vitro. Additionally, 4-EPPM has been used to study the effects of different drugs on the human body.
Mecanismo De Acción
The mechanism of action of 4-EPPM is not yet fully understood. It is believed that the compound acts as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. Additionally, it is believed that 4-EPPM can interact with certain receptors in the body, which may lead to changes in gene expression and other biochemical processes.
Efectos Bioquímicos Y Fisiológicos
4-EPPM has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450 and lipoxygenase. Additionally, it has been found to modulate the activity of certain receptors, such as the serotonin 5-HT2A receptor. In animal studies, 4-EPPM has been found to have anti-inflammatory and anti-oxidative effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-EPPM in laboratory experiments has several advantages. It is a relatively small molecule, which makes it easy to work with and manipulate. Additionally, it is relatively stable, making it suitable for long-term storage. However, there are some limitations to using 4-EPPM in laboratory experiments. It is not soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not biodegradable, making it difficult to dispose of.
Direcciones Futuras
There are several potential future directions for the study of 4-EPPM. Further research is needed to better understand the mechanism of action of the compound and its effects on the human body. Additionally, research is needed to identify new applications for 4-EPPM in laboratory experiments. Finally, research is needed to develop new methods for the synthesis of 4-EPPM.
Propiedades
IUPAC Name |
(4-pentan-3-yloxyphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-3-11(4-2)14-12-7-5-10(9-13)6-8-12/h5-8,11,13H,3-4,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWMXEDVPWZDIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1=CC=C(C=C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1-Ethylpropoxy)phenyl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




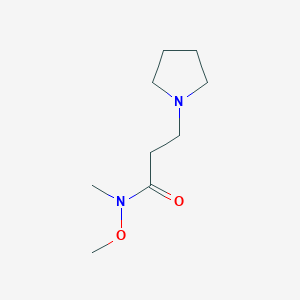
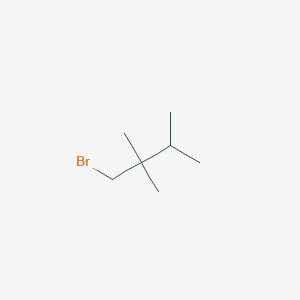

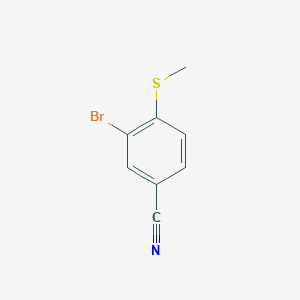
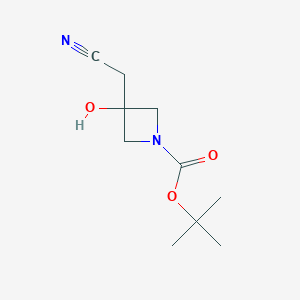

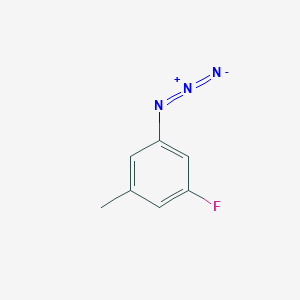



![1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1380193.png)